(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)acetic acid
Overview
Description
“(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is an organic compound with the empirical formula C7H10N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic compound with three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine . For example, acetylacetone and hydrazine can give 3,5-dimethylpyrazole .Molecular Structure Analysis
The molecular structure of “(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid” can be represented by the InChI code: 1S/C7H10N2O2/c1-4-6(3-7(10)11)5(2)9-8-4/h3H2,1-2H3,(H,8,9)(H,10,11) and the corresponding InChI key is HHILOQLQBYEUTP-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyrazoles, including “(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid”, can react with various reagents to form a variety of products. For instance, pyrazoles can react with potassium borohydride at high temperatures to form a class of ligands known as scorpionates .Physical And Chemical Properties Analysis
“(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid” is a solid at room temperature . The molecular weight of this compound is 154.17 g/mol .Mechanism of Action
The mechanism of action of pyrazole derivatives can vary widely depending on their specific structure and the biological target. Some pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Future Directions
The future directions for the study and application of “(3,5-dimethyl-1H-pyrazol-4-yl)acetic acid” and its derivatives could involve further exploration of their biological activities and potential uses in drug development. The broad range of biological activities exhibited by pyrazole derivatives suggests that they could be valuable scaffolds for the development of new therapeutic agents .
properties
IUPAC Name |
2-(3,5-dimethyl-1-propylpyrazol-4-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-5-12-8(3)9(6-10(13)14)7(2)11-12/h4-6H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDMPUOAZLDGCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C(=N1)C)CC(=O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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